2-Hepten-4-ol
Overview
Description
2-Hepten-4-ol is an organic compound with the molecular formula C₇H₁₄O. It is an unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hepten-4-ol can be synthesized through several methods. One common approach involves the reduction of 2-hepten-4-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 2-hepten-4-one in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 2-hepten-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Hepten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-hepten-4-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction: The double bond can be reduced to form heptan-4-ol using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, CrO₃ in dichloromethane (DCM)
Reduction: Hydrogen gas with Pd/C catalyst
Substitution: SOCl₂ or PBr₃ in anhydrous conditions
Major Products Formed
Oxidation: 2-Hepten-4-one
Reduction: Heptan-4-ol
Substitution: 2-Hepten-4-chloride or 2-Hepten-4-bromide
Scientific Research Applications
2-Hepten-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hepten-4-ol depends on its specific application. In chemical reactions, the hydroxyl group and the double bond are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the double bond can undergo addition reactions. In biological systems, this compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Hepten-4-ol can be compared with other similar compounds, such as:
2-Hexen-4-ol: Similar structure but with one less carbon atom.
2-Octen-4-ol: Similar structure but with one more carbon atom.
2-Hepten-1-ol: The hydroxyl group is located on the first carbon instead of the fourth.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group and the double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(E)-hept-2-en-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCYMXUZOEOQF-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(/C=C/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4798-59-8 | |
Record name | 2-Hepten-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hepten-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hepten-4-ol in chemical ecology?
A1: this compound, specifically its (4S,2E)-isomer, is the primary component of the aggregation pheromone produced by male American palm weevils ( Rhynchophorus palmarum). [] This pheromone plays a crucial role in the weevil's communication, attracting both males and females for mating and aggregation. [, ]
Q2: How effective is this compound as an attractant for Rhynchophorus palmarum?
A2: Field studies demonstrate that traps baited with synthetic this compound, along with sugarcane, effectively attract both male and female R. palmarum. [] The pheromone, typically used at a rate of 3 mg per day, significantly enhances the attractiveness of traps, leading to a reduction in weevil populations. [, ]
Q3: Can the stereochemistry of this compound influence its biological activity?
A4: Yes, the stereochemistry of this compound is crucial for its biological activity. Research has shown that while the natural (4S,2E)-isomer is highly attractive to R. palmarum, the presence of non-natural stereoisomers does not negatively impact the pheromone's effectiveness. [] This suggests that the weevils are not deterred by the presence of non-natural isomers, making the racemic mixture suitable for pest control applications. []
Q4: How is this compound typically synthesized for research and application purposes?
A5: The synthesis of this compound can be achieved through various methods. One approach involves the chemoenzymatic synthesis starting from readily available starting materials. [, ] Another method utilizes the reaction of Isobutylmagnesium bromide (a Grignard reagent) with crotonaldehyde, followed by hydrolysis to yield this compound. [] This method has been shown to produce a yield of 46.31% with a purity of 66.07%. []
Q5: What analytical techniques are employed to characterize and identify this compound?
A6: Several analytical methods are used for the characterization of this compound. Infrared (IR) spectroscopy reveals the presence of characteristic functional groups, with specific peaks corresponding to O-H stretching, C-OH stretching, and C=C stretching vibrations. [] Gas Chromatography-Mass Spectrometry (GC-MS) provides further confirmation, identifying a characteristic fragment ion with a mass-to-charge ratio (m/e) of 128. []
Q6: Has the dynamic headspace method been explored for capturing this compound?
A7: While the provided research does not specifically mention the dynamic headspace technique for this compound, this method has been validated for collecting volatile compounds from Capsicum species, including structurally similar compounds like 6-Methyl-2-hepten-4-ol. [] This suggests that the technique could be adapted for the analysis of this compound.
Q7: Beyond its role as a pheromone, are there other potential applications for this compound?
A7: While the provided research focuses on the pheromonal activity of this compound, its structural features and availability through synthetic methods make it a potential building block for the synthesis of other valuable compounds. Further research could explore its potential applications in areas such as fragrance development or as a chiral intermediate in organic synthesis.
Q8: What are the future directions for research on this compound and related pheromones?
A8: Continued research on this compound and related pheromones could focus on:
- Improving pheromone-based pest control strategies: This includes optimizing trap designs, exploring slow-release formulations to enhance longevity, and investigating potential synergistic effects with other attractants or deterrents. []
- Developing species-specific pheromone-based monitoring tools: Creating highly selective traps based on pheromone blends could help monitor the spread of invasive palm weevil species and guide targeted management strategies. []
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